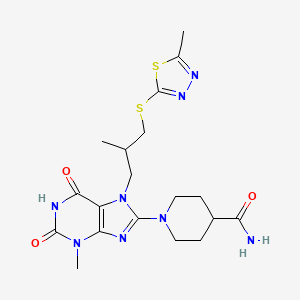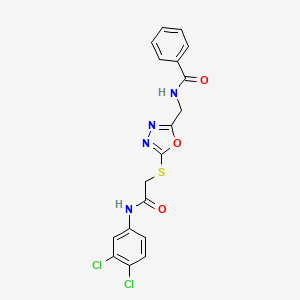amino}methyl)benzamide CAS No. 1252486-78-4](/img/structure/B3012433.png)
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide, also known as CP-526,536, is a small molecule that belongs to the class of benzamide derivatives. It was first synthesized by Pfizer in the early 2000s and has since been the subject of extensive research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide involves its binding to the neurokinin-1 receptor and blocking the action of substance P, a neuropeptide that is involved in pain and inflammation. By blocking the action of substance P, N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide can reduce pain and inflammation.
Biochemical and physiological effects:
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activation of glial cells, which play a role in the development of chronic pain. Additionally, it has been shown to have anxiolytic effects, reducing anxiety-related behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide is its selectivity for the neurokinin-1 receptor, which allows for more precise targeting of this receptor. However, one limitation is its potential for off-target effects, as it may interact with other receptors or enzymes in the body.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide. One direction is to investigate its potential as a treatment for other conditions, such as inflammatory bowel disease or multiple sclerosis. Another direction is to explore its potential as a tool for studying the neurokinin-1 receptor and its role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide and its potential for off-target effects.
In conclusion, N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide is a compound with significant potential for scientific research. Its selectivity for the neurokinin-1 receptor and its potential applications in various fields make it an attractive target for further investigation. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide involves several steps. The first step involves the reaction of furan-2-carboxaldehyde with propargylamine to form N-(prop-2-yn-1-yl)furan-2-carboxamide. This intermediate is then reacted with 4-cyanobenzoyl chloride to form N-(4-cyanobenzoyl)-N-(prop-2-yn-1-yl)furan-2-carboxamide. Finally, the addition of cyclopropylamine to this intermediate results in the formation of N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide has several potential applications in scientific research. It has been shown to be a potent and selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and anxiety. As such, it has been investigated as a potential treatment for various conditions, including depression, anxiety disorders, and chronic pain.
Propiedades
IUPAC Name |
N-cyclopropyl-4-[[furan-2-ylmethyl(prop-2-ynyl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-11-21(14-18-4-3-12-23-18)13-15-5-7-16(8-6-15)19(22)20-17-9-10-17/h1,3-8,12,17H,9-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTIMFNIMWVKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=C(C=C1)C(=O)NC2CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-({[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)
![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)







![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)


![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)
![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)